![molecular formula C12H15ClN2 B2877788 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride CAS No. 1820711-37-2](/img/structure/B2877788.png)
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride
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Overview
Description
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is a chemical compound that features a pyrrole ring attached to a phenyl group, which is further connected to an ethanamine moiety
Mechanism of Action
Target of Action
The compound 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is a derivative of pyrrole, which has been shown to have a wide range of biological activities . Pyrrole derivatives have been reported as potent inhibitors of Ras farnesyltransferase , an enzyme involved in cell signaling and growth . They have also been found to inhibit dihydrofolate reductase , tyrosine kinase , and cyclin-dependent kinases , all of which play crucial roles in cell proliferation and survival .
Mode of Action
Based on the known activities of similar pyrrole derivatives, it is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function . This can lead to changes in cell signaling pathways, potentially resulting in effects such as reduced cell proliferation or increased cell death .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of Ras farnesyltransferase can disrupt the Ras signaling pathway, which is involved in cell growth and differentiation . Similarly, inhibition of dihydrofolate reductase can affect the folate pathway, which is crucial for DNA synthesis and cell division . Inhibition of tyrosine kinase and cyclin-dependent kinases can also impact various cell signaling pathways, potentially leading to changes in cell proliferation and survival .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits Ras farnesyltransferase, it could potentially reduce cell proliferation or induce cell death, which could have therapeutic implications for diseases characterized by excessive cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride.
Attachment to the Phenyl Group: The pyrrole ring is then attached to a phenyl group through a palladium-catalyzed cross-coupling reaction.
Formation of the Ethanamine Moiety:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an anticonvulsant.
Industry: Utilized in the development of new materials with unique electrochemical properties.
Comparison with Similar Compounds
- 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride
- 1-[4-(1H-Pyrazol-1-yl)phenyl]ethanamine hydrochloride
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine hydrochloride
Comparison: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other heterocycles like pyrazole, triazole, and imidazole.
Biological Activity
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has been studied for its potential therapeutic applications, particularly in oncology and neurology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects in cancer cells.
- Tyrosine Kinase Modulation : It also interacts with tyrosine kinases, which are involved in various signaling pathways that regulate cell growth and differentiation. The modulation of these pathways can affect tumor growth and metastasis .
- Adenosine Receptor Antagonism : The compound exhibits properties as an adenosine receptor antagonist, which may contribute to its neuroprotective effects and potential applications in treating neurodegenerative diseases .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : Studies have shown that this compound possesses significant antiproliferative effects against various cancer cell lines, including breast (MCF7) and liver (HEPG2) cancer cells. Its ability to induce apoptosis and inhibit cell cycle progression has been documented .
- Antimicrobial Properties : Pyrrole derivatives, including this compound, have demonstrated antibacterial activity. Research indicates that they can inhibit the growth of several bacterial strains, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : The compound's interaction with adenosine receptors suggests it may have neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Property | Value |
---|---|
Molecular Weight | 186.25 g/mol |
Boiling Point | 306.7 ± 250 °C |
Density | 11 ± 0.01 g/cm³ |
Bioavailability | Predicted to be high based on Lipinski's rule of five . |
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Anticancer Study : A study evaluated the effects of this compound on HEPG2 liver cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains, showing promising antibacterial activity comparable to standard antibiotics. This positions it as a candidate for further development in antimicrobial therapies .
- Neuroprotective Research : A recent investigation into the neuroprotective effects of pyrrole derivatives found that this compound could mitigate oxidative stress-induced neuronal damage in vitro, supporting its potential use in neurodegenerative disease treatment .
Properties
IUPAC Name |
1-(4-pyrrol-1-ylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14;/h2-10H,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWDMHGCZCZUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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